molecular formula C12H12N2O B041438 4-Isobutoxyisophthalonitrile CAS No. 161718-81-6

4-Isobutoxyisophthalonitrile

Cat. No.: B041438
CAS No.: 161718-81-6
M. Wt: 200.24 g/mol
InChI Key: CTQZRQNRVCZKOE-UHFFFAOYSA-N
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Description

4-Isobutoxyisophthalonitrile is a chemical compound with the molecular formula C12H12N2O. It is characterized by its unique structure, which includes a six-membered aromatic ring, two nitrile groups, and an isobutoxy substituent. This compound is known for its versatility and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutoxyisophthalonitrile typically involves the reaction of isophthalonitrile with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 50°C) under a nitrogen atmosphere. The reaction mixture is then quenched with water, and the product is isolated through filtration and recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 4-Isobutoxyisophthalonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Formation of substituted nitriles.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

4-Isobutoxyisophthalonitrile is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Used in the production of polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Isobutoxyisophthalonitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The isobutoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

  • 4-Isobutoxy-3-cyanobenzonitrile
  • 4-Isobutyloxy-1,3-Benzenedicarbonitrile
  • 4-(2-Methylpropoxy)-1,3-benzenedicarbonitrile

Comparison: 4-Isobutoxyisophthalonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

4-(2-methylpropoxy)benzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9(2)8-15-12-4-3-10(6-13)5-11(12)7-14/h3-5,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQZRQNRVCZKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455795
Record name 4-(2-Methylpropoxy)benzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161718-81-6
Record name 4-(2-Methylpropoxy)benzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using Sodium Hydrosulfide in the synthesis of Febuxostat starting from 4-Isobutyloxy-1,3-Benzenedicarbonitrile?

A1: The research paper highlights that using sodium hydrosulfide (NaHS) instead of thioacetamide for the thioacetylation of 4-Isobutyloxy-1,3-Benzenedicarbonitrile leads to increased selectivity for the cyano group. [] This improved selectivity is crucial for achieving a higher yield of the desired intermediate in the Febuxostat synthesis. The study demonstrated an overall yield of 42.8% for the complete synthesis of Febuxostat starting from 4-Isobutyloxy-1,3-Benzenedicarbonitrile using this improved method. []

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